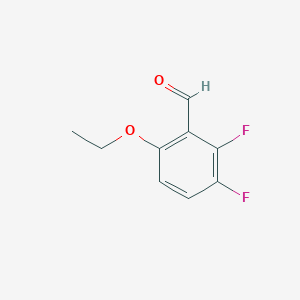

6-Ethoxy-2,3-difluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-2,3-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-8-4-3-7(10)9(11)6(8)5-12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFFKGUXHHUHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Ethoxy-2,3-difluorobenzaldehyde (CAS 167684-02-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Ethoxy-2,3-difluorobenzaldehyde, a halogenated aromatic aldehyde of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to provide insights into its properties, synthesis, and potential applications.

Chemical and Physical Properties

Table 1: Comparison of Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,3-Difluoro-6-methoxybenzaldehyde | 2,3-Difluorobenzaldehyde |

| CAS Number | 167684-02-8 | 187543-87-9[3][4] | 2646-91-5 |

| Molecular Formula | C₉H₈F₂O₂[1][2] | C₈H₆F₂O₂[3][4] | C₇H₄F₂O |

| Molecular Weight | 186.16 g/mol [1][2] | 172.13 g/mol [3][4] | 142.10 g/mol |

| Purity | ≥98%[1] | >97.0% (GC)[4] | 98% |

| Melting Point | Not available | 55-57 °C[4] | Not available |

| Boiling Point | Not available | 233 °C at 760 mmHg[4] | 64-65 °C at 17 mmHg |

| Density | Not available | 1.289 g/cm³[4] | 1.301 g/mL at 25 °C |

Synthesis and Reactivity

A plausible synthetic route to this compound is through the ortho-formylation of the corresponding 1-ethoxy-2,3-difluorobenzene. This approach is analogous to the synthesis of similar alkoxy-difluorobenzaldehydes.[3][5] The key step involves a directed ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 2,3-difluoro-6-methoxybenzaldehyde.[3]

Materials:

-

1-Ethoxy-2,3-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas atmosphere

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-ethoxy-2,3-difluorobenzene in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature below -70 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.

-

Slowly add anhydrous N,N-dimethylformamide (DMF) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to stir for an additional hour at -78 °C.

-

Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Diagram 1: Proposed Synthesis of this compound

Caption: Synthetic pathway for this compound.

Expected Reactivity

The aldehyde functional group in this compound is expected to undergo typical reactions of aromatic aldehydes, including:

-

Oxidation: Conversion to the corresponding carboxylic acid (6-ethoxy-2,3-difluorobenzoic acid).

-

Reduction: Formation of the corresponding benzyl alcohol (6-ethoxy-2,3-difluorobenzyl alcohol).

-

Condensation Reactions: Such as the Knoevenagel condensation with active methylene compounds.[6]

-

Nucleophilic Addition: Reactions with various nucleophiles at the carbonyl carbon.

The fluorine and ethoxy substituents on the aromatic ring will influence the electron density and steric accessibility of the aldehyde group, potentially modulating its reactivity compared to unsubstituted benzaldehyde.

Potential Applications in Drug Discovery and Development

Substituted benzaldehydes are a versatile class of compounds with a wide range of biological activities.[7][8][9] While specific studies on this compound are not prominent in the literature, its structural features suggest potential as a scaffold or intermediate in the development of therapeutic agents.

Enzyme Inhibition

Many benzaldehyde derivatives have been investigated as enzyme inhibitors.[7][8][9] The aldehyde group can interact with active site residues of enzymes, and the substituents on the aromatic ring can be tailored to enhance binding affinity and selectivity. For instance, substituted benzaldehydes have shown inhibitory activity against enzymes like tyrosinase and cholinesterases.[7][8] The fluorine atoms in this compound can potentially engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with enzyme active sites.

Diagram 2: Hypothetical Enzyme Inhibition by a Benzaldehyde Derivative

Caption: Interaction of a benzaldehyde derivative with an enzyme active site.

Intermediate in Medicinal Chemistry

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart, such as increased metabolic stability, enhanced binding affinity, and altered acidity/basicity.[10] this compound can serve as a valuable building block for the synthesis of more complex, fluorinated drug candidates.[11]

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fluorinated aromatic aldehyde with potential applications as a synthetic intermediate and a scaffold in medicinal chemistry. While direct experimental data is limited, this guide provides a framework for its synthesis, reactivity, and potential biological relevance based on the properties of closely related compounds. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential in drug discovery and development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [guidechem.com]

- 3. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. 2,3-Difluoro-6-methoxybenzaldehyde|lookchem [lookchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 6-Ethoxy-2,3-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of the aromatic organic compound 6-Ethoxy-2,3-difluorobenzaldehyde. Due to the limited availability of experimental data for this specific molecule, this guide also includes detailed, generalized experimental protocols for determining key physicochemical characteristics. Furthermore, a plausible synthetic route is proposed and visualized to aid researchers in its preparation.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [2] |

| CAS Number | 167684-02-8 | [2] |

Estimated Physicochemical Properties

The following table summarizes estimated physicochemical properties for this compound. These estimations are based on the properties of structurally similar compounds and general principles of physical organic chemistry. It is crucial to note that these are not experimentally verified values and should be used as a general guideline.

| Property | Estimated Value | Basis for Estimation |

| Appearance | Colorless to pale yellow liquid | Benzaldehyde and its derivatives are typically liquids or low-melting solids with a yellowish tint. |

| Melting Point | Not available | Data for structurally similar compounds is sparse. |

| Boiling Point | > 200 °C at 760 mmHg | Based on the boiling point of similar substituted benzaldehydes. |

| Density | ~1.3 g/mL | Based on the density of other difluorobenzaldehyde derivatives. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Insoluble in water. | The ethoxy group and aromatic ring suggest solubility in organic solvents, while the overall nonpolar character predicts low water solubility. |

Experimental Protocols for Physicochemical Property Determination

For researchers requiring precise experimental data, the following are standard protocols for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination (for solid compounds)

The melting point is a critical indicator of purity for a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the compound into the sealed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound. A narrow melting point range (typically < 2 °C) is indicative of a pure substance.

Boiling Point Determination

The boiling point is a key physical constant for a liquid compound.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath) or a heating block

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Place a small amount (0.5-1 mL) of the liquid sample into the test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath, making sure the rubber band is not submerged in the heating medium.

-

Heat the bath gradually. As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Density Determination (for liquid compounds)

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a small glass flask of known volume)

-

Analytical balance

Procedure:

-

Carefully clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. If the pycnometer has a ground-glass stopper with a capillary, the excess liquid will be expelled when the stopper is inserted.

-

Wipe any excess liquid from the outside of the pycnometer.

-

Weigh the filled pycnometer and record the mass (m₂).

-

The mass of the liquid is m₂ - m₁.

-

The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V.

Solubility Determination

Determining the solubility of a compound in various solvents provides insight into its polarity and potential applications.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, diethyl ether, acetone, toluene, hexane)

Procedure:

-

Place a small, measured amount of the solute (e.g., 10 mg for a solid or 20 µL for a liquid) into a test tube.

-

Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by flicking the test tube.

-

Observe the mixture to see if the solute has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration.

-

If the solute has not dissolved, the compound is considered insoluble or sparingly soluble.

-

Repeat the procedure with a range of solvents of varying polarities.

Proposed Synthesis of this compound

A plausible two-step synthetic route to this compound is proposed, commencing from 2,3-difluorophenol. This pathway involves a Williamson ether synthesis followed by a formylation reaction.

Step 1: Williamson Ether Synthesis In the first step, 2,3-difluorophenol is deprotonated by a base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an ethylating agent, like ethyl iodide, to yield 2,3-difluoro-1-ethoxybenzene.

Step 2: Formylation The second step involves the introduction of a formyl group (-CHO) onto the aromatic ring. This can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid like TiCl₄). The electron-donating ethoxy group directs the electrophilic formylation to the ortho and para positions. Steric hindrance from the ethoxy group and the adjacent fluorine atom would likely favor formylation at the C6 position (para to the ethoxy group), yielding the desired this compound.

Conclusion

This technical guide consolidates the available information on the physicochemical properties of this compound. While experimental data for this specific compound remains limited, the provided estimations and detailed experimental protocols offer a solid foundation for researchers. The proposed synthetic pathway serves as a practical starting point for the laboratory preparation of this compound, which may hold potential for further investigation in medicinal chemistry and materials science. It is recommended that any researcher working with this compound independently verify its physicochemical properties using the standardized methods outlined herein.

References

An In-depth Technical Guide to 6-Ethoxy-2,3-difluorobenzaldehyde

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 6-Ethoxy-2,3-difluorobenzaldehyde, a halogenated and ether-substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. Due to its specific substitution pattern, this compound is a valuable building block in the synthesis of complex organic molecules and novel pharmaceutical agents.

Molecular Structure and Identifiers

This compound is characterized by a benzene ring substituted with an ethoxy group at position 6, two fluorine atoms at positions 2 and 3, and a formyl (aldehyde) group at position 1. The presence of both electron-donating (ethoxy) and electron-withdrawing (fluoro and aldehyde) groups on the aromatic ring suggests a nuanced reactivity profile.

| Identifier | Value |

| Molecular Formula | C₉H₈F₂O₂ |

| IUPAC Name | This compound |

| CAS Number | 167684-02-8 |

| Canonical SMILES | CCOC1=C(C(=C(C=C1)F)F)C=O |

| InChI | InChI=1S/C9H8F2O2/c1-2-13-8-5-3-4(10)6(11)7(8)9(12)O/h3,5,9H,2H2,1H3 |

| InChIKey | Not publicly available |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available in the public domain. However, properties can be estimated based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Weight | 186.16 g/mol | Calculated |

| Appearance | Likely a solid or liquid at room temperature | Inferred |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) | Inferred from related structures[1] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A potential route to this compound could involve the ortho-lithiation of 1-ethoxy-2,3-difluorobenzene followed by formylation.

Step 1: Preparation of 1-ethoxy-2,3-difluorobenzene

This starting material could be synthesized from 2,3-difluorophenol via a Williamson ether synthesis using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.

Step 2: Ortho-lithiation and Formylation

The 1-ethoxy-2,3-difluorobenzene can then undergo regioselective ortho-lithiation directed by the ethoxy group. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Illustrative Experimental Protocol (Hypothetical):

To a solution of 1-ethoxy-2,3-difluorobenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithiation. Subsequently, N,N-dimethylformamide (DMF) is added dropwise, and the reaction is allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Reactivity and Potential Applications

The aldehyde group of this compound is expected to undergo typical reactions of aromatic aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. The fluorine and ethoxy substituents will influence the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions.

Given its structure, this compound is a promising intermediate for the synthesis of:

-

Pharmaceuticals: The difluorobenzaldehyde moiety is a common feature in various biologically active molecules.

-

Agrochemicals: Fluorinated organic compounds often exhibit enhanced pesticidal or herbicidal activity.

-

Materials Science: Substituted benzaldehydes are precursors to various polymers and functional materials.

Visualizing the Synthetic Pathway

The proposed synthetic logic can be visualized as a workflow diagram.

Caption: Proposed synthetic workflow for this compound.

References

Spectral Data for 6-Ethoxy-2,3-difluorobenzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for the compound 6-Ethoxy-2,3-difluorobenzaldehyde. Due to the specificity of this molecule, comprehensive, publicly available datasets for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are not readily found in broad chemical databases. The information presented herein is compiled from analogous compounds and predictive models, offering insights for analytical characterization and further research.

Summary of Spectral Data

Given the absence of direct experimental data in publicly accessible databases for this compound, this section presents predicted data and data from structurally similar compounds to guide analytical efforts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.3 | s | - | Aldehyde (-CHO) |

| ~7.2-7.4 | m | - | Aromatic (H-4, H-5) |

| ~4.2 | q | ~7.0 | Ethoxy (-OCH₂CH₃) |

| ~1.4 | t | ~7.0 | Ethoxy (-OCH₂CH₃) |

Note: Predicted values are based on standard chemical shift tables and analysis of similar fluorinated and ethoxy-substituted benzaldehydes.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~188 | Aldehyde (C=O) |

| ~150-160 (d, JC-F) | Aromatic (C-2, C-3) |

| ~140-150 (d, JC-F) | Aromatic (C-6) |

| ~115-125 | Aromatic (C-4, C-5) |

| ~110-120 | Aromatic (C-1) |

| ~65 | Ethoxy (-OCH₂) |

| ~15 | Ethoxy (-CH₃) |

Note: The presence of fluorine atoms will result in splitting of the signals for the carbon atoms directly bonded to them (C-2, C-3) and adjacent carbons, characterized by specific coupling constants (JC-F).

Table 3: Key IR Absorption Bands for Substituted Benzaldehydes

| Wavenumber (cm⁻¹) | Functional Group |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~1100 | C-F stretch |

Note: The exact peak positions for this compound may vary slightly.

Mass Spectrometry (MS)

For mass spectrometry, the expected molecular ion peak [M]⁺ for this compound (C₉H₈F₂O₂) would be at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry would be required to confirm the elemental composition.

Experimental Protocols

Detailed experimental protocols for acquiring spectral data are crucial for reproducibility and accuracy. Below are generalized procedures for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film between two salt plates (e.g., NaCl) can be used.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric contributions.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

-

Mass Analysis: A variety of mass analyzers can be used, such as a Time-of-Flight (TOF), Quadrupole, or Orbitrap, to separate ions based on their m/z ratio.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a novel or uncharacterized compound like this compound.

Caption: Workflow for Synthesis and Characterization.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is scarce, the provided information and protocols offer a solid starting point for analytical method development and structural verification.

A Technical Guide to the Solubility of 6-Ethoxy-2,3-difluorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Ethoxy-2,3-difluorobenzaldehyde, a key intermediate in various synthetic applications. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This document outlines its predicted solubility in a range of common organic solvents, details a robust experimental protocol for quantitative solubility determination, and presents a logical workflow for this process.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be made based on its structural features and the known solubility of analogous compounds. The presence of an ethoxy group generally enhances solubility in a variety of organic solvents. The difluoro-substituted aromatic ring contributes to its overall moderate polarity.

The following table summarizes the predicted solubility of this compound in common organic solvents. This information is intended as a guideline for solvent selection in experimental work.

| Solvent Classification | Solvent Name | Chemical Formula | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Highly polar solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High | Similar to DMSO, its high polarity makes it a good solvent for many organic solids. | |

| Tetrahydrofuran (THF) | C₄H₈O | Moderate to High | A versatile solvent with moderate polarity, expected to effectively solvate the target compound. | |

| Acetone | CH₃C(O)CH₃ | Moderate | A common polar aprotic solvent suitable for dissolving moderately polar compounds. | |

| Acetonitrile | CH₃CN | Moderate | A polar aprotic solvent commonly used in chromatography and as a reaction medium. | |

| Polar Protic | Ethanol | C₂H₅OH | Moderate | The hydroxyl group can interact with the aldehyde and ether functionalities. |

| Methanol | CH₃OH | Moderate | Similar to ethanol, but its higher polarity may slightly enhance solubility. | |

| Nonpolar/Weakly Polar | Dichloromethane (DCM) | CH₂Cl₂ | Moderate to High | A widely used solvent for organic compounds of moderate polarity. |

| Chloroform | CHCl₃ | Moderate | Similar in solvent properties to dichloromethane. | |

| Toluene | C₇H₈ | Low to Moderate | The aromatic nature of toluene may offer some solubility, but the polarity mismatch could be a limiting factor. | |

| Hexane | C₆H₁₄ | Low | As a nonpolar alkane, it is unlikely to be a good solvent for this relatively polar compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method outlines a reliable procedure for determining the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

The mass of the dissolved solute can be determined by the difference in weight.

-

Calculate the solubility in terms of g/L or mg/mL.

-

-

Chromatographic or Spectroscopic Analysis (for volatile solvents or higher accuracy):

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the original concentration of the saturated solution.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for quantitative solubility determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is paramount for the successful design and implementation of chemical processes involving this compound.

Reactivity of the Aldehyde Group in 6-Ethoxy-2,3-difluorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in 6-Ethoxy-2,3-difluorobenzaldehyde. This compound is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which imparts distinct electronic and steric properties. The presence of two electron-withdrawing fluorine atoms at the 2- and 3-positions, combined with an electron-donating ethoxy group at the 6-position, modulates the reactivity of the aldehyde functional group. This guide details the expected reactivity in key chemical transformations including oxidation, reduction, and carbon-carbon bond-forming reactions such as the Wittig reaction and Knoevenagel condensation. Detailed experimental protocols, quantitative data where available, and visual diagrams of reaction pathways are provided to facilitate its application in research and development.

Introduction

This compound is a substituted aromatic aldehyde with a unique electronic profile. The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making the aldehyde group more susceptible to nucleophilic attack. Conversely, the ethoxy group at the 6-position is an electron-donating group through resonance (+R), which can partially counteract the inductive effect of the halogens. This intricate balance of electronic effects, along with potential steric hindrance from the ortho-ethoxy group, governs the reactivity of the aldehyde. Understanding these characteristics is crucial for its effective utilization as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Substituted benzaldehydes are pivotal intermediates in the development of drugs aimed at increasing tissue oxygenation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity | ≥98% |

| CAS Number | 167684-02-8 |

Reactivity of the Aldehyde Group

The reactivity of the aldehyde group in this compound is primarily dictated by the electrophilicity of the carbonyl carbon. The electron-withdrawing fluorine atoms enhance this electrophilicity, making it highly reactive towards nucleophiles.

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 6-Ethoxy-2,3-difluorobenzoic acid. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed, with the choice of reagent depending on the desired reaction conditions and substrate tolerance.

A generalized experimental workflow for the oxidation of substituted benzaldehydes is depicted below.

Reduction

The aldehyde group can be reduced to the corresponding primary alcohol, (6-Ethoxy-2,3-difluorophenyl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent will depend on the presence of other reducible functional groups in the molecule.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound is an excellent substrate for this reaction due to the enhanced electrophilicity of the carbonyl carbon. The reaction proceeds via the addition of a phosphorus ylide to the aldehyde, followed by the elimination of triphenylphosphine oxide.[1]

Knoevenagel Condensation

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where an aldehyde reacts with an active methylene compound in the presence of a weak base to form a new C=C bond.[2] The electron-deficient nature of this compound makes it a highly suitable candidate for this reaction.

Experimental Protocols

The following are detailed, generalized experimental protocols for the key reactions of this compound. These should be adapted and optimized for specific applications.

Oxidation to 6-Ethoxy-2,3-difluorobenzoic acid

Reagents and Equipment:

-

This compound

-

Hydrogen peroxide (30% solution)

-

Methanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator

Procedure:

-

Dissolve this compound (1.0 g, 5.37 mmol) in methanol (20 mL) in a round-bottom flask.

-

Add a solution of sodium hydroxide (0.43 g, 10.74 mmol) in water (5 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 30% hydrogen peroxide (1.2 mL, 10.74 mmol) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium sulfite.

-

Acidify the mixture to pH 2 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reduction to (6-Ethoxy-2,3-difluorophenyl)methanol

Reagents and Equipment:

-

This compound

-

Sodium borohydride

-

Methanol

-

Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator

Procedure:

-

Dissolve this compound (1.0 g, 5.37 mmol) in methanol (20 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (0.20 g, 5.37 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water (10 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Wittig Reaction with Benzyltriphenylphosphonium chloride

Reagents and Equipment:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Sodium hydroxide (50% aqueous solution)

-

Dichloromethane

-

Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator, separatory funnel

Procedure:

-

To a solution of this compound (1.0 g, 5.37 mmol) and benzyltriphenylphosphonium chloride (2.28 g, 5.91 mmol) in dichloromethane (20 mL), add 50% aqueous sodium hydroxide (5 mL) dropwise with vigorous stirring.[1]

-

Stir the biphasic mixture vigorously at room temperature for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Knoevenagel Condensation with Malononitrile

Reagents and Equipment:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

-

Round-bottom flask, magnetic stirrer, reflux condenser, TLC plates

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 g, 5.37 mmol) and malononitrile (0.35 g, 5.37 mmol) in ethanol (15 mL).

-

Add a catalytic amount of piperidine (2-3 drops).

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Applications in Drug Development

Substituted benzaldehydes are valuable precursors in the synthesis of a wide range of pharmaceutical compounds. The unique electronic and steric properties of this compound make it an attractive starting material for the development of novel therapeutics. The aldehyde functionality allows for a variety of chemical transformations to build molecular complexity. For instance, it can be a key building block for compounds designed as allosteric modulators of hemoglobin, which have potential applications in treating conditions that benefit from increased tissue oxygenation.

Conclusion

This compound exhibits a heightened reactivity of its aldehyde group towards nucleophilic attack, a consequence of the strong electron-withdrawing effects of the two fluorine atoms. This enhanced electrophilicity facilitates a range of important synthetic transformations, including oxidation, reduction, Wittig olefination, and Knoevenagel condensation. The provided protocols offer a foundational framework for the utilization of this versatile building block in the synthesis of complex organic molecules for applications in medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific synthetic targets.

References

A Technical Guide to the Electronic Effects of Fluorine and Ethoxy Groups in 6-Ethoxy-2,3-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electronic properties of 6-Ethoxy-2,3-difluorobenzaldehyde, a molecule of interest in medicinal chemistry and materials science. The interplay of the electron-withdrawing fluorine atoms and the electron-donating ethoxy group, in conjunction with the deactivating aldehyde functionality, creates a unique electronic environment on the aromatic ring. This document outlines the inductive and resonance effects of each substituent, their combined influence on the molecule's reactivity, and provides standardized experimental protocols for the empirical determination of these electronic effects.

Introduction

The substitution pattern on an aromatic ring is a critical determinant of a molecule's chemical reactivity, physical properties, and biological activity. In the case of this compound, the presence of two strongly electronegative fluorine atoms, an electron-donating ethoxy group, and an electron-withdrawing aldehyde group results in a complex electronic landscape. Understanding the nuanced electronic effects within this molecule is paramount for predicting its behavior in chemical reactions and biological systems.

Electronic Effects of Individual Substituents

The overall electronic character of this compound is a summation of the inductive and resonance effects of its substituents.

Fluorine Atoms (at C2 and C3)

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) . This effect decreases the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution.[1][2] Concurrently, the lone pairs of electrons on the fluorine atoms can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R) .[1] However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.[3] The presence of two fluorine atoms at the ortho and meta positions to the aldehyde group significantly amplifies this electron withdrawal.

Ethoxy Group (at C6)

The oxygen atom in the ethoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) .[4] In contrast, the lone pairs on the oxygen atom participate in resonance with the aromatic ring, resulting in a strong electron-donating resonance effect (+R) .[5] For alkoxy groups, the resonance effect typically dominates the inductive effect, making the ethoxy group an overall activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[5]

Aldehyde Group (at C1)

The carbonyl group of the aldehyde is strongly electron-withdrawing due to both inductive (-I) and resonance (-R) effects.[3][6] This deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta-position.[3]

Interplay of Substituent Effects in this compound

The electronic properties of the substituted ring are determined by the vector sum of the inductive and resonance effects of all substituents.

The two fluorine atoms at the C2 and C3 positions will strongly withdraw electron density from the ring via their -I effect. The ethoxy group at the C6 position will donate electron density primarily through its +R effect, which will be most pronounced at the ortho and para positions relative to it (C1 and C3, and C5 respectively). The aldehyde group at C1 will withdraw electron density through both -I and -R effects. The net effect will be a complex electron distribution, likely resulting in a relatively electron-poor aromatic ring, with nuanced reactivity at different positions.

Quantitative Analysis of Electronic Effects

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[7] The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent at a particular position (meta or para). While ortho substituent effects are more complex due to steric interactions, meta and para constants provide valuable insights.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σmeta | σpara |

| -F | 0.34 | 0.06 |

| -OCH2CH3 | 0.10 | -0.24 |

| -CHO | 0.36 | 0.42 |

Data sourced from established literature. These values are for monosubstituted benzene derivatives and serve as an approximation for the polysubstituted system.

The positive σ values for fluorine and the aldehyde group indicate their electron-withdrawing nature, while the negative σpara value for the ethoxy group highlights its electron-donating character through resonance.

Experimental Protocols for Characterizing Electronic Effects

The following are generalized experimental protocols that can be adapted to quantify the electronic effects in this compound.

Synthesis of this compound

A potential synthetic route could involve the formylation of a corresponding substituted difluoroethoxybenzene. A general one-pot reduction/cross-coupling procedure could be adapted.[8][9]

Protocol:

-

Dissolve the starting substituted difluoroethoxybenzene in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base (e.g., n-butyllithium) dropwise to facilitate ortho-lithiation.

-

After stirring for an appropriate time, add a formylating agent such as N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Determination of pKa

The acidity of the corresponding benzoic acid (6-ethoxy-2,3-difluorobenzoic acid) can provide a quantitative measure of the overall electronic effect of the substituents. This can be determined potentiometrically or spectrophotometrically.[10][11]

Protocol (Potentiometric Titration):

-

Calibrate a pH meter with standard buffer solutions.

-

Prepare a solution of the synthesized 6-ethoxy-2,3-difluorobenzoic acid of known concentration in a suitable solvent mixture (e.g., water-ethanol).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant.

-

Plot the pH versus the volume of base added.

-

Determine the equivalence point and the half-equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

Kinetic Studies of Aldehyde Reactivity

The reactivity of the aldehyde group can be assessed by studying the kinetics of a characteristic reaction, such as a condensation or oxidation reaction.[12][13]

Protocol (Exemplary Condensation Reaction):

-

Choose a suitable reaction partner for the aldehyde (e.g., a methylene-active compound for a Knoevenagel condensation).

-

Prepare solutions of this compound and the reaction partner of known concentrations in a suitable solvent.

-

Initiate the reaction by adding a catalyst (e.g., a base like piperidine).

-

Monitor the progress of the reaction over time by a suitable analytical technique (e.g., UV-Vis spectroscopy to follow the formation of the product, or GC/HPLC to measure the disappearance of reactants).

-

Determine the rate constant of the reaction. This can be compared to the rate constants of similar reactions with other substituted benzaldehydes to quantify the electronic effect on the aldehyde's reactivity.

Conclusion

The electronic landscape of this compound is a finely balanced interplay of inductive and resonance effects. The strong electron-withdrawing nature of the two fluorine atoms and the aldehyde group is expected to dominate, leading to a generally electron-deficient aromatic ring. However, the electron-donating ethoxy group will modulate this effect, particularly at specific positions. The provided experimental protocols offer a framework for the empirical quantification of these effects, which is crucial for the rational design of molecules with desired properties in the fields of drug discovery and materials science. Further computational studies would be beneficial to provide a more detailed theoretical understanding of the electron distribution and reactivity of this molecule.

References

- 1. echemi.com [echemi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. asianpubs.org [asianpubs.org]

- 11. asianpubs.org [asianpubs.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Rising Potential of 6-Ethoxy-2,3-difluorobenzaldehyde in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3][4] Within the landscape of fluorinated building blocks, substituted benzaldehydes are of particular interest due to the reactive aldehyde group, which serves as a versatile handle for the synthesis of a diverse array of complex molecules and heterocyclic systems.[5][6] This technical guide explores the potential applications of a promising, yet under-explored molecule: 6-Ethoxy-2,3-difluorobenzaldehyde. By examining the synthesis and biological activities of structurally related compounds, we can delineate a roadmap for leveraging this scaffold in the development of novel therapeutics.

Synthesis of this compound: An Experimental Protocol

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

-

Preparation of the Starting Material (1,2-Difluoro-3-ethoxybenzene): The synthesis would commence with the etherification of 2,3-difluorophenol with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a suitable base (e.g., potassium carbonate) in an inert solvent like acetone or acetonitrile.

-

Ortho-Lithiation and Formylation:

-

A solution of 1,2-difluoro-3-ethoxybenzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the reaction mixture is stirred at -78 °C for 1-2 hours to facilitate ortho-lithiation.

-

Anhydrous N,N-dimethylformamide (DMF) is then added dropwise, and the reaction is allowed to stir for an additional 1-2 hours at the same temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

-

Workup and Purification:

-

The reaction mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure this compound.

-

Potential Medicinal Chemistry Applications

The unique structural features of this compound, namely the difluorinated phenyl ring and the ethoxy group, suggest its potential as a scaffold for the development of various therapeutic agents. The aldehyde functionality allows for its use as a precursor in the synthesis of diverse compound libraries, including Schiff bases and chalcones.[6][8]

Anticancer Activity

Fluorinated benzaldehyde derivatives have shown significant promise as anticancer agents.[9][10][11] For instance, derivatives of 2-(Benzyloxy)-4-fluorobenzaldehyde have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme overexpressed in various cancers and associated with cancer stem cells.[5] The difluoro substitution pattern in this compound could enhance binding affinity and metabolic stability of resulting drug candidates.

Quantitative Data from Analogous Compounds:

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| Fluorinated Chalcones | HepG2 Cancer Cells | 67.51 - 108.20 | [9] |

| Fluorinated Benzofuran Derivatives | HCT116 Cancer Cells | 19.5 - 24.8 | [12] |

Key Experimental Protocol: ALDEFLUOR™ Assay for ALDH Activity

This assay is used to identify and quantify cancer stem cell populations based on their aldehyde dehydrogenase (ALDH) activity.

-

Cell Preparation: A single-cell suspension of the cancer cell line of interest is prepared.

-

Treatment: Cells are treated with varying concentrations of the test compound (derived from this compound) for a predetermined time.

-

ALDEFLUOR™ Staining: The activated ALDEFLUOR™ reagent is added to the cell suspension. A control sample is treated with the ALDH inhibitor, diethylaminobenzaldehyde (DEAB).

-

Incubation: Samples are incubated for 30-60 minutes at 37°C.

-

Flow Cytometry: The ALDH-positive cell population is identified and quantified using a flow cytometer. The fluorescence intensity of the treated cells is compared to that of the control cells.

Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of the ALDH1A3-Retinoic Acid signaling pathway.

Anti-inflammatory Activity

Benzaldehyde derivatives have been reported to possess anti-inflammatory properties.[13][14] Fluorinated compounds, in particular, have been shown to exhibit potent anti-inflammatory effects. For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their ability to suppress inflammatory mediators in macrophages.[12][15] The anti-inflammatory potential of derivatives of this compound could be explored in similar models.

Quantitative Data from Analogous Compounds:

| Compound Class | Inflammatory Mediator | IC50 (µM) | Reference |

| Fluorinated Benzofuran Derivatives | Interleukin-6 | 1.2 - 9.04 | [15] |

| Fluorinated Benzofuran Derivatives | Nitric Oxide | 2.4 - 5.2 | [15] |

| Fluorinated Benzofuran Derivatives | Prostaglandin E2 | 1.1 - 20.5 | [15] |

Key Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.

-

Incubation: The plate is incubated for 24 hours.

-

Griess Assay: The supernatant from each well is collected, and the concentration of nitrite (a stable product of nitric oxide) is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.

Experimental Workflow for Anti-inflammatory Screening

Caption: Workflow for screening anti-inflammatory compounds.

Antibacterial Activity

Schiff bases derived from fluorobenzaldehydes have been shown to possess significant antibacterial properties.[8] The incorporation of fluorine atoms can enhance the antimicrobial efficacy of these compounds.[16][17] Derivatives of this compound, particularly Schiff bases and chalcones, could be synthesized and evaluated for their activity against a panel of pathogenic bacteria.

Quantitative Data from Analogous Compounds:

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluorinated Chalcones | Methicillin-resistant S. aureus (MRSA) | 25 - 50 | [16] |

| Fluorinated Chalcones | P. aeruginosa | 50 | [16] |

| Fluorobenzoylthiosemicarbazides | S. aureus | 7.82 - 31.25 | [17] |

Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: A fresh culture of the target bacterial strain is prepared in a suitable broth medium.

-

Compound Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Logical Relationship in Antibacterial Drug Discovery

Caption: A logical workflow for antibacterial drug discovery.

Conclusion

While this compound is a relatively underexplored molecule, its structural features, combined with the known biological activities of analogous compounds, position it as a highly promising scaffold for medicinal chemistry. The presence of the ethoxy group and the difluorinated ring system offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds. The versatile aldehyde functionality provides a gateway to a wide range of chemical transformations, enabling the generation of diverse libraries for screening against various therapeutic targets. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential in the development of novel anticancer, anti-inflammatory, and antibacterial agents.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemxyne.com [chemxyne.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 10. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

6-Ethoxy-2,3-difluorobenzaldehyde: A Versatile Synthetic Intermediate for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxy-2,3-difluorobenzaldehyde is a fluorinated aromatic aldehyde that holds significant potential as a versatile synthetic intermediate in the fields of medicinal chemistry, agrochemistry, and materials science. The presence of two fluorine atoms on the benzene ring can profoundly influence the physicochemical and biological properties of molecules derived from this building block. The electron-withdrawing nature of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. This technical guide provides a comprehensive overview of the synthesis, potential applications, and predicted properties of this compound, serving as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound (Predicted) | 167684-02-8 | C₉H₈F₂O₂ | 186.16 | - | - |

| 2,3-Difluorobenzaldehyde | 2646-91-5 | C₇H₄F₂O | 142.10 | 171-172 | - |

| 2-Ethoxybenzaldehyde | 613-69-4 | C₉H₁₀O₂ | 150.17 | 239 | - |

| 2,3-Difluoro-6-methoxybenzaldehyde | 187543-87-9 | C₈H₆F₂O₂ | 172.13 | - | - |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ 10.3 (s, 1H, -CHO), 7.4-7.6 (m, 1H, Ar-H), 7.0-7.2 (m, 1H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 1.5 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 188-190 (C=O), 155-160 (C-O), 145-155 (C-F), 115-130 (Ar-C), 65-70 (-OCH₂CH₃), 14-16 (-OCH₂CH₃) |

| IR (cm⁻¹) | ~2980 (C-H, alkyl), ~2870, 2770 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, aryl ether), ~1040 (C-O, alkyl ether) |

| Mass Spec (EI) | m/z 186 (M⁺), 157 (M⁺ - CHO), 141 (M⁺ - OCH₂CH₃) |

Synthesis of this compound

A robust synthetic route to this compound can be designed based on well-established organometallic and etherification reactions. A plausible two-step approach starting from the commercially available 2,3-difluorophenol is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Williamson Ether Synthesis of 1-Ethoxy-2,3-difluorobenzene

-

To a stirred solution of 2,3-difluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-ethoxy-2,3-difluorobenzene.

Step 2: Directed Ortho-lithiation and Formylation

-

Dissolve 1-ethoxy-2,3-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. The ethoxy group directs the lithiation to the ortho position (C6).

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Proposed two-step synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules. The aldehyde functionality can undergo a wide range of chemical transformations, providing access to a diverse array of derivatives.

Key Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-ethoxy-2,3-difluorobenzoic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative can then be used in amide bond formation or other transformations.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (6-ethoxy-2,3-difluorophenyl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amine. This is a powerful method for introducing nitrogen-containing functional groups.

-

Wittig Reaction: Reaction with a phosphorus ylide allows for the formation of a carbon-carbon double bond, converting the aldehyde into an alkene. This is a versatile method for chain elongation and the synthesis of complex olefinic structures.

-

Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium reagents to the aldehyde will produce secondary alcohols.

-

Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a base leads to the formation of α,β-unsaturated systems.

Caption: Key synthetic transformations of this compound.

Potential in Drug Discovery

Fluorinated aromatic compounds are of significant interest in drug discovery. The introduction of fluorine atoms can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug molecule.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for drug absorption and distribution.

-

Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

While there are no specific drugs currently on the market that explicitly name this compound as a starting intermediate in their publicly disclosed synthesis, its structural motifs are present in various classes of biologically active molecules. This intermediate serves as a valuable starting point for the synthesis of novel compounds for screening in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

Conclusion

This compound is a promising synthetic intermediate with significant potential for the development of new pharmaceuticals, agrochemicals, and advanced materials. Although detailed experimental data for this specific compound is limited, its synthesis can be reliably achieved through established chemical methodologies. The versatile reactivity of its aldehyde group, combined with the beneficial properties imparted by the difluoro-ethoxy substitution pattern, makes it an attractive building block for chemists engaged in molecular design and synthesis. This guide provides a foundational understanding to encourage and facilitate further research and application of this valuable compound.

Safety and Handling Precautions for 6-Ethoxy-2,3-difluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 6-Ethoxy-2,3-difluorobenzaldehyde (CAS No. 167684-02-8). The following guide is based on data from structurally similar compounds, including other substituted difluorobenzaldehydes and ethoxybenzaldehydes. All quantitative data and hazard statements are derived from these analogs and should be treated as indicative rather than definitive for this compound. A thorough risk assessment should be conducted before handling this compound.

Introduction

This compound is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Its structural features, including the reactive aldehyde group and the electron-withdrawing fluorine atoms, make it a potentially valuable building block for the synthesis of novel pharmaceutical compounds and other complex organic molecules. This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on the known properties of similar chemical entities.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be:

-

Skin Irritation: Likely to cause skin irritation upon contact.

-

Serious Eye Irritation: Likely to cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Flammability: May be a combustible liquid.

The following table summarizes the GHS hazard classifications for structurally similar compounds.

| Hazard Classification | Analogous Compound(s) | GHS Hazard Statement(s) |

| Skin Corrosion/Irritation | 2,6-Difluorobenzaldehyde, 2-Ethoxybenzaldehyde | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2,6-Difluorobenzaldehyde, 2-Ethoxybenzaldehyde | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 2,6-Difluorobenzaldehyde | H335: May cause respiratory irritation |

| Flammable liquids | 2,3-Difluorobenzaldehyde | H226: Flammable liquid and vapour |

Physical and Chemical Properties

| Property | This compound | 2,3-Difluorobenzaldehyde | 2,6-Difluorobenzaldehyde | 2-Ethoxybenzaldehyde |

| CAS Number | 167684-02-8 | 2646-91-5 | 437-81-0 | 613-69-4 |

| Molecular Formula | C₉H₈F₂O₂ | C₇H₄F₂O | C₇H₄F₂O | C₉H₁₀O₂ |

| Molecular Weight | 186.16 g/mol | 142.10 g/mol | 142.10 g/mol | 150.17 g/mol |

| Appearance | Not specified | Liquid | Yellow Liquid | Dark yellow Liquid |

| Boiling Point | Not specified | 64-65 °C / 17 mmHg | 82-84 °C / 15 mmHg | Not specified |

| Melting Point | Not specified | Not applicable | 15-17 °C | Not applicable |

| Flash Point | Not specified | 58 °C | 82.5 °C | Not specified |

| Density | Not specified | 1.301 g/mL at 25 °C | 1.317 g/mL at 25 °C | Not specified |

Experimental Protocols: General Handling and Storage

Given the anticipated hazards, the following general protocols should be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after use.

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling

-

Handle only in a well-ventilated area, such as a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, open flames, and other ignition sources.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First-Aid Measures

In case of exposure to this compound, the following first-aid measures, based on analogs, are recommended:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Accidental Release Measures

-